molecular formula C12H12N2O B12049843 5-Methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde

5-Methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B12049843
M. Wt: 200.24 g/mol
InChI Key: HJQXQNXPJXGLDL-UHFFFAOYSA-N
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Description

5-Methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde is an organic compound with the molecular formula C12H12N2O. It belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and applications in various fields of science and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the reaction of 1-p-tolyl-3-methyl-1H-pyrazole with formylating agents under controlled conditions . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as bromine for oxidation .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde is unique due to its specific substitution pattern, which can influence its reactivity and biological activity.

Properties

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

5-methyl-1-(4-methylphenyl)pyrazole-4-carbaldehyde

InChI

InChI=1S/C12H12N2O/c1-9-3-5-12(6-4-9)14-10(2)11(8-15)7-13-14/h3-8H,1-2H3

InChI Key

HJQXQNXPJXGLDL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(C=N2)C=O)C

Origin of Product

United States

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